Dafadine-A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dafadine-A is a novel chemical compound known for its inhibitory effects on the DAF-9 cytochrome P450 enzyme in the nematode Caenorhabditis elegans. This compound is an analog of dafadine and has been extensively studied for its role in developmental biology and longevity research .

Mechanism of Action

Target of Action

Dafadine-A is a novel inhibitor that specifically targets the DAF-9 cytochrome P450 in the nematode Caenorhabditis elegans . It also inhibits the mammalian ortholog of DAF-9, known as CYP27A1 .

Mode of Action

This compound reversibly targets the catalytic heme iron of DAF-9 cytochrome P450 . It induces a constitutive dauer (Daf-c), distal-tip cell migration (Mig), and protruding vulval (Pvl) phenotypes in wild-type C. elegans .

Biochemical Pathways

This compound modulates the dauer-like signaling pathway and lipid metabolism . It robustly promotes dauer formation, a non-aging stress-resistant alternative third larval stage, only in wild-type C. elegans . It also extends their lifespan by about 29% .

Pharmacokinetics

It is known that this compound is a cell-permeable compound , suggesting that it can readily cross cell membranes to exert its effects. More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The action of this compound results in the inhibition of DAF-9 activity, leading to the induction of a constitutive dauer, distal-tip cell migration, and protruding vulval phenotypes in wild-type C. elegans . It also extends the lifespan of C. elegans by about 29% .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s efficacy in promoting dauer formation and extending lifespan in C. elegans is observed under specific conditions . .

Biochemical Analysis

Biochemical Properties

Dafadine-A plays a crucial role in biochemical reactions by inhibiting the activity of cytochrome P450 enzymes. Specifically, it targets DAF-9 in Caenorhabditis elegans and CYP27A1 in mammals . These enzymes are involved in the metabolism of sterols and oxysterols, which are essential for various biological processes. This compound binds to the catalytic heme iron of these enzymes, thereby inhibiting their activity and affecting downstream metabolic pathways .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In Caenorhabditis elegans, it induces dauer formation, a stress-resistant larval stage, by inhibiting DAF-9 . In mammalian cells, this compound inhibits CYP27A1, leading to reduced levels of 27-hydroxycholesterol, a metabolite that promotes cell proliferation and migration . This inhibition can attenuate the growth of melanoma spheroids and abrogate resistance to vemurafenib, a treatment for melanoma .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the catalytic center of cytochrome P450 enzymes, specifically DAF-9 and CYP27A1 . This binding inhibits the enzymatic activity, leading to a decrease in the production of sterol metabolites. In Caenorhabditis elegans, this inhibition promotes dauer formation and extends lifespan by up to 29% . In mammalian cells, the inhibition of CYP27A1 reduces the levels of 27-hydroxycholesterol, thereby affecting cell signaling pathways such as Rap1-PI3K/AKT .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored as a powder at -20°C for up to three years and in solution at -80°C for up to two years . Long-term exposure to this compound in Caenorhabditis elegans leads to dauer formation and extended lifespan, while in mammalian cells, it results in sustained inhibition of CYP27A1 and reduced cell proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In Caenorhabditis elegans, a dose of approximately 25 µM is sufficient to induce dauer formation . In mammalian models, higher doses are required to achieve significant inhibition of CYP27A1 and its associated cellular effects . At high doses, this compound may exhibit toxic effects, including reduced cell viability and potential off-target interactions .

Metabolic Pathways

This compound is involved in metabolic pathways that include the inhibition of cytochrome P450 enzymes, specifically DAF-9 and CYP27A1 . These enzymes are responsible for the metabolism of sterols and oxysterols, which are crucial for cellular homeostasis. By inhibiting these enzymes, this compound affects the levels of metabolites such as 27-hydroxycholesterol, thereby influencing metabolic flux and cellular functions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its distribution is influenced by its solubility and stability in various solvents. This compound accumulates in specific cellular compartments where it exerts its inhibitory effects on cytochrome P450 enzymes .

Subcellular Localization

This compound localizes to specific subcellular compartments, particularly those containing cytochrome P450 enzymes . It is directed to these compartments through targeting signals and post-translational modifications. The subcellular localization of this compound is crucial for its activity, as it needs to be in close proximity to its target enzymes to exert its inhibitory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dafadine-A involves multiple steps, starting with the preparation of the isoxazoloamide core. The key steps include:

Formation of the Isoxazole Ring: This involves the reaction of 2,6-dimethylphenol with hydroxylamine to form the isoxazole ring.

Coupling with Piperidine: The isoxazole ring is then coupled with a piperidine derivative through a nucleophilic substitution reaction.

Final Assembly: The final step involves the coupling of the isoxazole-piperidine intermediate with a pyridine derivative to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield.

Purification: Using techniques such as recrystallization and chromatography to purify the final product.

Quality Control: Conducting rigorous quality control tests to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

Dafadine-A undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: It can also undergo reduction reactions to form reduced derivatives.

Substitution: This compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Dafadine-A has a wide range of scientific research applications, including:

Developmental Biology: It is used to study the role of DAF-9 in developmental timing and dauer formation in Caenorhabditis elegans.

Longevity Research: This compound is used to investigate the molecular mechanisms underlying longevity and aging.

Cancer Research: It has been studied for its potential to inhibit the growth of melanoma cells by targeting CYP27A1.

Metabolic Studies: This compound is used to study the metabolic pathways involving cytochrome P450 enzymes.

Comparison with Similar Compounds

Similar Compounds

Dafadine-B: Similar to Dafadine-A but with different substitutions on the benzene ring.

Dafadine-C: Another analog with distinct structural modifications.

Dafadine-D: Shares similar inhibitory properties but differs in its chemical structure.

Uniqueness

This compound is unique in its robust inhibition of DAF-9 and CYP27A1, making it a valuable tool for studying developmental biology and longevity.

Biological Activity

Dafadine-A is a compound that has garnered attention for its biological activity, particularly in the context of nematode research. This article explores the mechanisms through which this compound influences biological processes, primarily focusing on its role in inhibiting the biosynthesis of dafachronic acids (DAs) in Caenorhabditis elegans and its implications for developmental biology and potential therapeutic applications.

This compound functions as an inhibitor of the cytochrome P450 enzyme DAF-9, which is crucial for the synthesis of DAs. These compounds are essential for regulating developmental transitions in nematodes, particularly in response to environmental cues. By inhibiting DAF-9, this compound promotes dauer formation—a state of developmental arrest that nematodes enter under unfavorable conditions—thereby extending lifespan and altering developmental timing.

Key Findings:

- Inhibition of DAF-9 : this compound specifically inhibits DAF-9 activity, leading to reduced levels of endogenous Δ7-DA in treated nematodes. This results in slowed larval development and compromised exsheathment processes .

- Impact on Lifespan : Studies indicate that dafadine treatment can extend lifespan by promoting dauer formation, which is associated with metabolic adaptations that enhance survival under stress .

Biological Effects

The biological effects of this compound can be summarized as follows:

Case Study 1: Impact on C. elegans

A study conducted by Luciani et al. (2011) demonstrated that dafadine treatment led to significant alterations in gene expression associated with metabolic processes. The research utilized a combination of genetic epistasis and transcriptomic analysis to elucidate the pathways affected by dafadine, revealing extensive changes in lipid metabolism and stress response genes .

Case Study 2: Effects on Haemonchus contortus

Further investigations into the effects of this compound on parasitic nematodes like Haemonchus contortus showed that it inhibits larval exsheathment and development. Treatment with 100 μM this compound resulted in a significant reduction in endogenous Δ7-DA levels, paralleling findings in C. elegans and suggesting potential applications in anthelmintic therapies .

Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

Properties

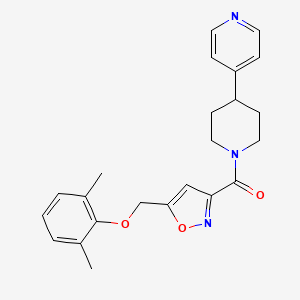

IUPAC Name |

[5-[(2,6-dimethylphenoxy)methyl]-1,2-oxazol-3-yl]-(4-pyridin-4-ylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c1-16-4-3-5-17(2)22(16)28-15-20-14-21(25-29-20)23(27)26-12-8-19(9-13-26)18-6-10-24-11-7-18/h3-7,10-11,14,19H,8-9,12-13,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSNPYIHDMIFOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC2=CC(=NO2)C(=O)N3CCC(CC3)C4=CC=NC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does Dafadine-A interact with its target and what are the downstream effects?

A: this compound inhibits the activity of the sterol desaturase DAF-9 in C. elegans [, ]. This inhibition leads to a reduction in the biosynthesis of dafachronic acids, hormones that prevent dauer formation and promote reproductive growth [, ]. Consequently, this compound promotes dauer formation and extends the lifespan of the nematode.

Q2: What is known about the structure of this compound?

A2: Unfortunately, the provided research articles do not offer specific details about the molecular formula, weight, or spectroscopic data of this compound.

Q3: Are there any studies on the in vivo efficacy of this compound?

A: The research primarily focuses on the effects of this compound on C. elegans. Studies demonstrate that this compound promotes dauer formation and extends the lifespan of the nematode, suggesting in vivo efficacy in this model organism [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.